N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-12(18)7-8-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLUPLVNFVSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation Step
- Reactants: o-Toluidine, 2-chloropropionyl chloride, potassium carbonate (as catalyst/base).
- Solvent: Acetone.
- Conditions:
- Dissolve o-toluidine and potassium carbonate in acetone under an ice-water bath.
- Add 2-chloropropionyl chloride dropwise while maintaining temperature between 20–30 °C.
- Stir the reaction mixture at room temperature for 2–3 hours until completion (monitored by TLC).
- Outcome: Formation of the amide intermediate with yields typically around 75–93%.
Amination Step
- Reactants: Amide intermediate, propylamine (Tri N-Propyl Amine).
- Solvent: Acetone or toluene.
- Conditions:
- Dissolve the intermediate in the chosen solvent.
- Add propylamine in a molar ratio of 1:2–4 (intermediate:amine).
- Reflux the mixture at 70–110 °C for 8–14 hours.
- Monitor reaction progress by TLC until no starting material remains.
- Outcome: Crude N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide with yields of 87–88%.
Salt Formation (Salification)
- Reactants: Crude product, concentrated hydrochloric acid (≥35%).
- Solvent: Ethyl acetate or acetone.
- Conditions:
- Dissolve the crude product in ethyl acetate or acetone.
- Adjust pH to 1–3 by adding concentrated hydrochloric acid slowly.
- A solid precipitates, which is mechanically stirred to ensure uniformity.
- Filter and wash the solid with ethyl acetate.
- Recrystallize the solid from acetone.
- Dry under vacuum at 70 °C.
- Outcome: Pure hydrochloride salt with melting points around 167–168 °C and purity >98.9%.
Representative Experimental Data
| Step | Reactants (kg) | Solvent & Volume (L) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidation (Embodiment 1) | 30 o-toluidine, 58 K2CO3, 53 2-chloropropionyl chloride | Acetone, 150 | 20–30 (dropwise), then RT | 2–3 | 93 | Ice-water bath during addition |
| Amination (Embodiment 1) | 51 intermediate, 45 propylamine | Acetone, 200 | Reflux 70 | 14 | 87 | Reflux under nitrogen |
| Salt formation (Embodiment 1) | Crude product, HCl (≥35%) | Ethyl acetate, 120 | RT | 1–2 | 85 | pH adjusted to 1–3, recrystallization |
| Amidation (Embodiment 2) | 30 o-toluidine, 39 K2CO3, 35 2-chloropropionyl chloride | Acetone, 150 | 20–30 (dropwise), then RT | 3 | 75 | Slightly lower yield |
| Amination (Embodiment 2) | 42 intermediate, 38 propylamine | Toluene, 100 | Reflux 110 | 8 | 88 | Higher temperature, shorter time |
| Salt formation (Embodiment 2) | Crude product, HCl (≥35%) | Ethyl acetate, 100 | RT | 1–2 | 78 | pH adjusted to 3 |
Key Advantages of the Method
- Mild Reaction Conditions: No high pressure or extremely high temperatures required.
- Readily Available Raw Materials: o-Toluidine and 2-chloropropionyl chloride are commercially accessible.
- High Yields: Overall yields for the multi-step process reach approximately 60–70% cumulatively.
- Industrial Suitability: Avoids toxic solvents like benzene and pyridine, using acetone or toluene instead.
- Simple Work-Up: Filtration, washing, and recrystallization steps are straightforward and scalable.
- Product Purity: Final hydrochloride salt exhibits high purity (>98.9%) and well-defined melting point.
Summary Table of Reaction Parameters
| Parameter | Amidation Step | Amination Step | Salt Formation Step |
|---|---|---|---|
| Raw Materials | o-Toluidine, 2-chloropropionyl chloride, K2CO3 | Intermediate, propylamine | Crude product, HCl (≥35%) |
| Solvent | Acetone | Acetone or Toluene | Ethyl acetate or Acetone |
| Temperature Range | 0–30 °C (addition), RT | 70–110 °C (reflux) | Room temperature |
| Reaction Time | 2–3 hours | 8–14 hours | 1–2 hours |
| Molar Ratios (Reactants) | 1:1–1.5:1–3 (toluidine:acid:K2CO3) | 1:2–4 (intermediate:amine) | pH 1–3 adjusted by HCl |
| Yield per Step | 75–93% | 87–88% | 78–85% |
| Product Purity | Intermediate purity not specified | Crude product | Final salt >98.9% purity |
Research Findings and Industrial Implications
- The described method replaces hazardous solvents and reagents from older protocols, improving safety and environmental impact.
- The use of potassium carbonate as a base catalyst enhances amidation efficiency without harsh conditions.
- The stepwise approach allows for good control over reaction progress, monitored by thin-layer chromatography (TLC).
- The final hydrochloride salt form improves solubility and stability, critical for pharmaceutical applications.
- The process is validated by reproducible yields and product characteristics, confirming its industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products Formed
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Corresponding amines.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Key Observations :
Functional Group Modifications
A. Sulfonyl vs. Phenoxy Groups
- Compound 27 (): Features a trifluoromethylphenylsulfonyl group instead of phenoxy. Sulfonyl groups enhance hydrogen bonding and thermal stability but reduce flexibility .
- Target Compound: The phenoxy group provides a balance of rigidity and moderate polarity.
B. Hydroxyl vs. Chlorine Substitution
- N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (): A hydroxyl group increases solubility but may introduce susceptibility to oxidation .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 275.75 g/mol
- Structural Features : The compound features an amine group, a chlorophenoxy moiety, and a propanamide backbone, contributing to its unique biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, including histone deacetylases (HDACs). Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A2780 (ovarian cancer), with IC values indicating potent activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, although specific IC values are yet to be fully established .
- Mechanism : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The biological effects of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
- Signal Transduction Modulation : It could alter signaling pathways related to cell proliferation and apoptosis.
- Receptor Interaction : Potential interactions with specific receptors may also contribute to its therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1.73 μM | |
| Anticancer | A2780 | 2.66 μM | |
| Antimicrobial | Various Bacterial Strains | TBD |
| Mechanism Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits HDACs leading to apoptosis |
| Signal Transduction | Alters pathways related to cell growth |
| Receptor Interaction | Potential modulation of receptor activity |
Q & A
Q. Basic
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., 2-chlorophenoxy protons at δ 6.68–7.26 ppm; methyl groups at δ 1.65–1.70 ppm) .
- HRMS/ESIMS : Validate molecular weight (e.g., [M+H]+ = 334.3 for a related compound) .
- HPLC : Assess purity (>97% for research-grade material) using C18 columns and gradient elution .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
How do physicochemical properties like solubility and logP affect experimental design?
Q. Basic
- Solubility : Amides exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. Pre-dissolve in DMSO for biological assays .
- logP : Predicted logP ~3.68 (via computational tools) suggests moderate lipophilicity, influencing membrane permeability in cellular studies .
- Stability : Store under inert conditions (N2 atmosphere, –20°C) to prevent hydrolysis of the amide bond .
What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?
Q. Advanced
- Substituent effects : Replace the 2-chlorophenoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding. For example, trifluoromethyl analogs show enhanced antibacterial activity (MIC = 1.95 µg/ml against B. subtilis) .
- Stereochemistry : Use chiral chromatography or asymmetric synthesis to isolate enantiomers. The (2R)-configuration in analogs like linrodostat improves IDO1 inhibition potency .
- Methodology : Perform systematic SAR using:
How can contradictory bioactivity data be resolved in different assay systems?
Q. Advanced
- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as activity may vary in non-standard buffers .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?
Q. Advanced
- QSAR modeling : Use descriptors like polar surface area (PSA ~52.8 Ų) and molecular weight (~290.75 g/mol) to predict absorption and bioavailability .
- ADMET prediction : Tools like SwissADME assess hepatotoxicity (e.g., cytochrome P450 inhibition risk) .
- Dynamic simulations : Molecular dynamics (MD) simulations evaluate target binding kinetics and residence time .
Can this compound be repurposed for antiviral or anticancer applications based on structural analogs?
Q. Advanced
- Antiviral potential : Analogous propanamides with bromo/cyano substitutions (e.g., elsulfavirine) inhibit viral polymerases. Test in pseudotyped virus assays .
- Anticancer activity : Derivatives like linrodostat (IDO1 inhibitor) show immune checkpoint modulation. Evaluate in tumor microenvironment models .
- Screening workflow :
- High-throughput screening (HTS) : Test against cancer cell lines (e.g., NCI-60 panel).
- Mechanistic studies : Measure downstream biomarkers (e.g., kynurenine levels for IDO1 inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
